molecular formula C21H21NO5 B2524984 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2138514-35-7

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B2524984
M. Wt: 367.401
InChI Key: IMYLQQALXZICBI-UHFFFAOYSA-N
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Description

The compound "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid" is a structurally complex molecule that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group, commonly used in peptide synthesis to protect amino groups. This molecule is characterized by the presence of a cyclobutane ring, a hydroxycarboxylic acid functionality, and the Fmoc group which is derived from fluorene.

Synthesis Analysis

The synthesis of related compounds with Fmoc protective groups has been reported in the literature. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was achieved from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate, indicating a potential route for the synthesis of similar Fmoc-amino acid derivatives . Additionally, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates from Fmoc-amino acids suggests a methodology that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is often characterized by planar conformations and internal hydrogen bonding, as seen in 9-oxo-9H-fluorene-1-carboxylic acid . The geometry structure parameters of 9-hydroxy-fluorene-9-carboxylic acid, determined by optimization with the MNDO method, showed consistency with X-ray diffraction results, indicating that the positions of the substituents are unsymmetrical to the molecular plane . This information could be relevant when considering the molecular structure of "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid".

Chemical Reactions Analysis

The Fmoc group is known for its utility in the synthesis of peptides, where it is used to protect the amino group during the coupling of amino acids. The synthesis of dipeptidyl urea esters using Fmoc-protected amino acids has been demonstrated, showcasing the reactivity of such compounds in forming peptide bonds . This suggests that the compound may also participate in similar chemical reactions, particularly in the context of peptide synthesis.

Physical and Chemical Properties Analysis

The physical properties of Fmoc-amino acid derivatives, such as solubility and crystallinity, are important for their practical use in synthesis. The carbamates derived from Fmoc-amino acids have been obtained as crystalline solids and characterized by various spectroscopic methods . The pKa values of related cyclobutane carboxylic acids have been reported, with the carboxylic acid functions having the same pKa for both stereoisomers, while the amino groups show slightly different values . These properties are crucial for understanding the behavior of the compound under different conditions and could be extrapolated to "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid".

Scientific Research Applications

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in the synthesis of complex molecules. Gioeli and Chattopadhyaya (1982) demonstrated that the Fmoc group could be removed conveniently by the action of triethylamine, allowing for its use alongside other base-labile protecting groups without interference Gioeli & Chattopadhyaya, 1982.

Synthesis of Amino Acid Derivatives

Le and Goodnow (2004) reported the high-yield preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of Fmoc in synthesizing amino acid derivatives Le & Goodnow, 2004.

Solid-Phase Peptide Synthesis (SPPS)

Mellor and Chan (1997) illustrated the use of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase peptide synthesis for creating diverse N-substituted hydroxamic acids. This highlights the Fmoc group's critical role in facilitating the synthesis of structurally diverse peptide sequences Mellor & Chan, 1997.

Tumor Imaging

Shoup and Goodman (1999) detailed the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET), underlining the application of Fmoc-protected compounds in the development of diagnostic imaging agents Shoup & Goodman, 1999.

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-21(10-13,19(24)25)12-22-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYLQQALXZICBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid

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